Terbium;2,2,6,6-tetramethylheptane-3,5-dione
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Overview
Description
Terbium;2,2,6,6-tetramethylheptane-3,5-dione is a chemical compound that belongs to the class of β-diketones. This compound is known for its ability to form stable complexes with various metal ions, particularly lanthanides. The compound is often used as a ligand in coordination chemistry due to its bidentate nature, which allows it to form chelates with metal ions .
Mechanism of Action
Target of Action
Terbium;2,2,6,6-tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a bidentate ligand . It is primarily used in the synthesis of stable complexes with lanthanide ions . These ions play a crucial role in various biochemical processes.
Mode of Action
The compound has a unique structure that allows it to undergo isomerization to form a stable enol form . In alkaline conditions, the hydroxyl group loses a proton, leading to the formation of a negative oxygen ion . This ion readily coordinates with various metal ions to form stable complexes .
Biochemical Pathways
It is known that the compound acts as an air-stable ligand for metal catalysts in various reactions . It also serves as a substrate for heterocycles .
Pharmacokinetics
It is known that the compound is a stable, anhydrous reagent . It is sparingly soluble in water , which may affect its bioavailability.
Result of Action
The compound’s primary action results in the formation of stable complexes with lanthanide ions . These complexes can be used as catalysts in various organic synthesis reactions . Moreover, the metal complexes of this compound can be widely used as MOCVD precursors and further prepared into precious metal thin films and other semiconductor materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to form stable complexes is enhanced in alkaline conditions . Additionally, the compound should be stored in a dry environment under nitrogen protection .
Preparation Methods
The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione involves the reaction of pinacolone with methyl isobutyl ketone in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures. The product is then purified through distillation or recrystallization .
Industrial Production Methods:
Chemical Reactions Analysis
2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Diketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2,2,6,6-tetramethylheptane-3,5-dione is widely used in scientific research due to its ability to form stable complexes with metal ions. Some of its applications include:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are important in catalysis and material science.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metal ions.
Comparison with Similar Compounds
2,2,6,6-tetramethylheptane-3,5-dione is unique due to its high stability and ability to form volatile complexes with metal ions. Similar compounds include:
Hexafluoroacetylacetone: Known for forming stable complexes with metal ions but has different electronic properties due to the presence of fluorine atoms.
1,3-Diphenyl-1,3-propanedione: Forms stable metal complexes but has a different steric profile due to the presence of phenyl groups.
3,5-Heptanedione: Similar in structure but lacks the tetramethyl groups, resulting in different reactivity and stability.
Properties
CAS No. |
15492-51-0 |
---|---|
Molecular Formula |
C33H57O6Tb |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
terbium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
DIIXZXQKWUIOAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Tb] |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Tb+3] |
Origin of Product |
United States |
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